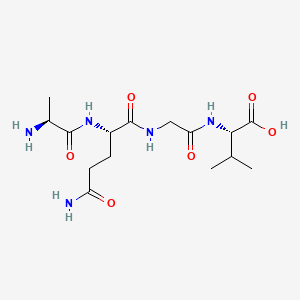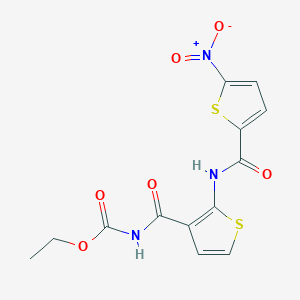
Edonentan
Descripción general
Descripción
Edonentan es un antagonista del receptor de endotelina altamente selectivo, que se dirige específicamente al receptor de endotelina A. Es un compuesto de bifenilsulfonamida con la fórmula molecular C28H32N4O5S . This compound se utiliza principalmente en el manejo de enfermedades cardiovasculares, particularmente por sus propiedades vasodilatadoras.
Aplicaciones Científicas De Investigación
Edonentan tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de endotelina.
Biología: Investigado por sus efectos en los procesos celulares que involucran los receptores de endotelina.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos que se dirigen a los receptores de endotelina.
Mecanismo De Acción
Edonentan ejerce sus efectos bloqueando selectivamente el receptor de endotelina A, que participa en la vasoconstricción. Al inhibir este receptor, this compound promueve la vasodilatación y reduce la presión arterial. Los objetivos moleculares incluyen el receptor de endotelina A, y las vías involucradas están relacionadas con la regulación del tono vascular y el flujo sanguíneo .
Direcciones Futuras
Endothelin receptor antagonists (ERAs), like Edonentan, have been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease . The use of ET A receptor-specific antagonists and/or combining them with sodium-glucose cotransporter 2 inhibitors (SGLT2i) has been proposed to prevent edemas, the main ERAs-related deleterious effect . The use of a dual angiotensin-II type 1/endothelin receptor blocker (sparsentan) is also being evaluated to treat kidney disease .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Edonentan involucra múltiples pasos, comenzando con la preparación de precursores protegidos. Un método común involucra la aminación reductora seguida de la alquilación de un aldehído protegido . El precursor desmetilado se hace reaccionar luego con yoduro de metilo, seguido de desprotección y purificación utilizando cromatografía líquida de alto rendimiento .
Métodos de Producción Industrial: La producción industrial de this compound normalmente sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados para el monitoreo de la reacción y la purificación es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones: Edonentan se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos como hidruro de sodio o carbonato de potasio en solventes apróticos polares.
Productos Principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Varias bifenilsulfonamidas sustituidas.
Comparación Con Compuestos Similares
Compuestos Similares:
Bosentan: Un antagonista dual del receptor de endotelina que afecta tanto a los receptores de endotelina A como B.
Ambrisentan: Un antagonista selectivo del receptor de endotelina A con propiedades vasodilatadoras similares.
Sitaxsentan: Otro antagonista selectivo del receptor de endotelina A con una estructura química diferente.
Singularidad de Edonentan: this compound es único debido a su alta selectividad para el receptor de endotelina A, con una selectividad 80,000 veces mayor sobre el receptor de endotelina B . Esta alta selectividad lo hace particularmente efectivo para dirigirse a vías específicas involucradas en enfermedades cardiovasculares sin afectar otros procesos mediados por el receptor de endotelina.
Propiedades
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRYNKVKJAJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175320 | |
| Record name | Edonentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210891-04-6 | |
| Record name | Edonentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDONENTAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














